molecular formula C13H19BrOS B14881641 5-Bromo-4-octylthiophene-2-carbaldehyde

5-Bromo-4-octylthiophene-2-carbaldehyde

Cat. No.: B14881641
M. Wt: 303.26 g/mol
InChI Key: AXFPJUYNPRDNKH-UHFFFAOYSA-N
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Description

5-Bromo-4-octylthiophene-2-carbaldehyde is an organic compound with the molecular formula C13H19BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in organic electronics and materials science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-octylthiophene-2-carbaldehyde typically involves the bromination of 4-octylthiophene followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The formylation step often employs the Vilsmeier-Haack reaction, where the brominated thiophene is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-octylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions, often using organometallic reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Grignard reagents (RMgX) in anhydrous ether or organolithium reagents (RLi) in hexane.

Major Products

    Oxidation: 5-Bromo-4-octylthiophene-2-carboxylic acid.

    Reduction: 5-Bromo-4-octylthiophene-2-methanol.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-octylthiophene-2-carbaldehyde is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-octylthiophene-2-carbaldehyde in its applications is primarily related to its electronic properties. The presence of the bromine atom and the formyl group influences the electron density on the thiophene ring, making it suitable for use in conjugated systems. In organic electronics, the compound’s ability to participate in π-conjugation enhances the charge transport properties of the materials it is incorporated into .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-octylthiophene-2-carbaldehyde is unique due to the presence of both the bromine atom and the long octyl chain, which confer specific solubility and electronic properties. These features make it particularly valuable in the synthesis of materials for organic electronics, where solubility and charge transport are critical factors.

Properties

Molecular Formula

C13H19BrOS

Molecular Weight

303.26 g/mol

IUPAC Name

5-bromo-4-octylthiophene-2-carbaldehyde

InChI

InChI=1S/C13H19BrOS/c1-2-3-4-5-6-7-8-11-9-12(10-15)16-13(11)14/h9-10H,2-8H2,1H3

InChI Key

AXFPJUYNPRDNKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(SC(=C1)C=O)Br

Origin of Product

United States

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